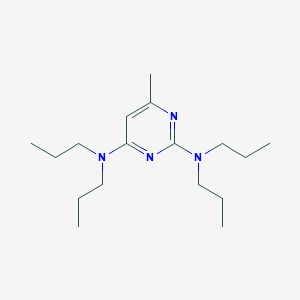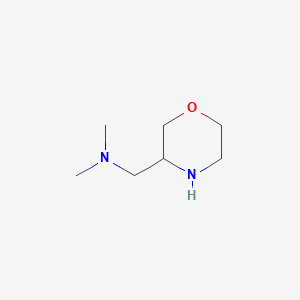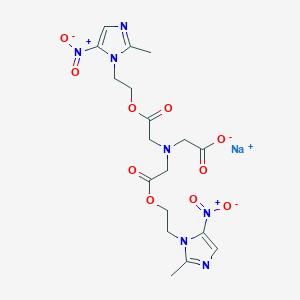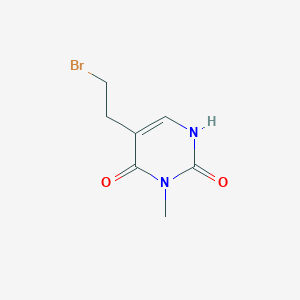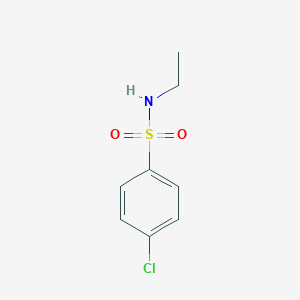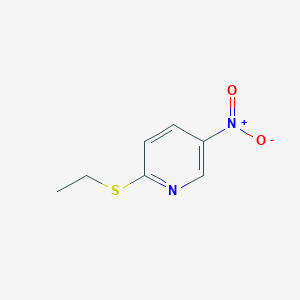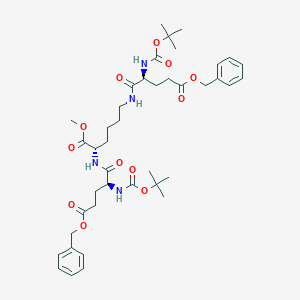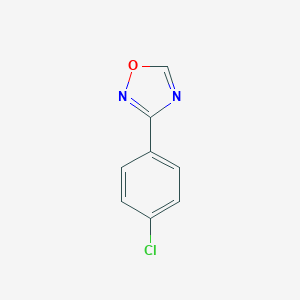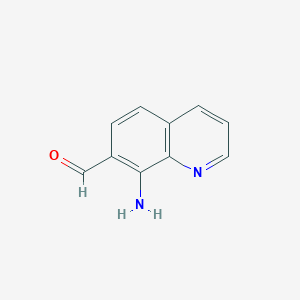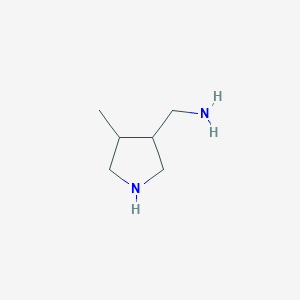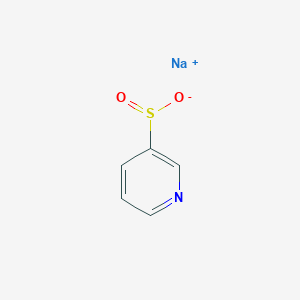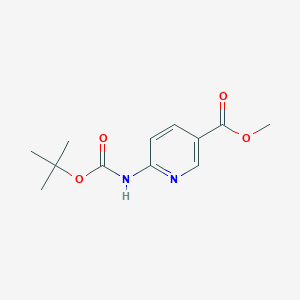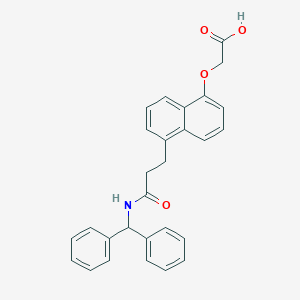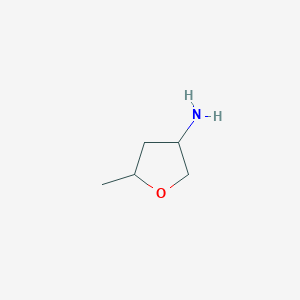![molecular formula C8H13NO2 B172121 (2S)-1-アザビシクロ[2.2.2]オクタン-2-カルボン酸 CAS No. 10344-62-4](/img/structure/B172121.png)
(2S)-1-アザビシクロ[2.2.2]オクタン-2-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-1-Azabicyclo[222]octane-2-carboxylic acid is a bicyclic compound with a unique structure that features a nitrogen atom within the bicyclic framework
科学的研究の応用
(2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid has numerous applications in scientific research. In chemistry, it serves as a chiral scaffold for the synthesis of foldamers and chiral catalysts . In biology, it is used to study the conformational properties of peptides and proteins. In medicine, this compound is explored for its potential as a building block for new antibiotics and enzyme inhibitors . Additionally, it finds applications in materials science for the development of novel materials with unique properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that provides high yields and excellent enantioselectivities under mild and operationally simple conditions . Another method involves the use of an organic base to mediate the reaction, resulting in an open transition state that facilitates the formation of the desired product .
Industrial Production Methods: Industrial production of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid typically involves scalable synthetic routes that ensure high purity and yield. These methods often employ cost-effective reagents and optimized reaction conditions to minimize production costs while maintaining product quality .
化学反応の分析
Types of Reactions: (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also known to participate in cycloaddition reactions due to its bicyclic structure .
Common Reagents and Conditions: Common reagents used in the reactions of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and alcohols .
Major Products Formed: The major products formed from the reactions of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols or amines .
作用機序
The mechanism of action of (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with molecular targets through its rigid bicyclic structure. This compound can act as a nucleophile or a base in various reactions, facilitating the formation of new chemical bonds . Its unique structure also allows it to stabilize specific conformations of peptides and proteins, making it valuable in the study of protein folding and stability .
類似化合物との比較
Similar Compounds: Similar compounds to (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid include bicyclo[2.2.2]octane-1-carboxylates, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, and 2-oxabicyclo[2.2.2]octane .
Uniqueness: What sets (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid apart from similar compounds is its incorporation of a nitrogen atom within the bicyclic framework. This feature imparts unique chemical properties, such as enhanced nucleophilicity and the ability to participate in a wider range of chemical reactions . Additionally, its rigid structure provides a stable platform for the development of chiral catalysts and foldamers .
特性
IUPAC Name |
(2S)-1-azabicyclo[2.2.2]octane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c10-8(11)7-5-6-1-3-9(7)4-2-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUAALCHBQSCCX-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1C[C@H]2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20467959 |
Source


|
| Record name | (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10344-62-4 |
Source


|
| Record name | (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20467959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of developing a practical synthesis for (2S)-1-Azabicyclo[2.2.2]octane-2-carboxylic acid?
A1: The development of a practical synthesis for enantiomerically pure S-quinuclidine-2-carboxylic acid is significant for several reasons. Firstly, it allows for the production of larger quantities of the compound, which is crucial for further research and potential applications. [] This is particularly important because previous methods were often complex, expensive, or resulted in low yields. Secondly, having access to a practical synthesis enables researchers to study the compound's properties and potential uses in various fields. This could include exploring its role as a chiral building block in drug discovery, a ligand in asymmetric catalysis, or a tool in material science.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
